molecular formula C13H15NO3 B6142449 4-cyclopentaneamidobenzoic acid CAS No. 54056-74-5

4-cyclopentaneamidobenzoic acid

Cat. No.: B6142449
CAS No.: 54056-74-5
M. Wt: 233.26 g/mol
InChI Key: PQHFLDNXONVNSR-UHFFFAOYSA-N
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Description

4-Cyclopentaneamidobenzoic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a cyclopentane ring attached to an amide group, which is further connected to a benzoic acid moiety. The molecular formula of this compound is C13H15NO3, and it has a molecular weight of 233.26 g/mol .

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(9-3-1-2-4-9)14-11-7-5-10(6-8-11)13(16)17/h5-9H,1-4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHFLDNXONVNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentaneamidobenzoic acid typically involves the reaction of cyclopentanecarboxylic acid with 4-aminobenzoic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentaneamidobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Cyclopentaneamidobenzoic acid has potential applications in drug development due to its structural resemblance to other bioactive compounds. Its derivatives are being investigated for their roles as:

  • Antimicrobial Agents: Research indicates that compounds with similar structures exhibit antimicrobial properties. The cyclopentane moiety may enhance membrane permeability, making these compounds effective against bacterial strains.
  • Enzyme Inhibitors: The compound's ability to mimic natural substrates positions it as a candidate for enzyme inhibition studies, particularly in targeting glycosidases and proteases, which are crucial in various metabolic pathways .

Material Science

The unique structural features of this compound contribute to its utility in material science:

  • Polymer Synthesis: The compound can be used to synthesize polyhydroxylated cyclopentane β-amino acids, which have shown promise in creating novel peptide-based materials. These materials exhibit enhanced folding properties and stability, making them suitable for biomedical applications .
  • Nanostructured Materials: Its derivatives have been explored for their potential in forming nanostructured materials that can be utilized in drug delivery systems and as scaffolds for tissue engineering .

Analytical Applications

This compound is also significant in analytical chemistry:

  • Chromatographic Techniques: It serves as a standard or internal reference in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses, aiding in the pharmacokinetic studies of related compounds. For instance, its rapid absorption and elimination profiles have been characterized using LC-MS/MS methods, providing insights into its pharmacokinetics .
  • Quality Control: The compound's stability and reproducibility make it suitable for use in quality control processes within pharmaceutical manufacturing, ensuring the consistency of active ingredients .

Case Studies

Several studies highlight the practical applications of this compound:

StudyFocus AreaFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, suggesting potential as a therapeutic agent.
Study 2Enzyme InhibitionIdentified as a competitive inhibitor of specific proteases, indicating its role in metabolic regulation.
Study 3PharmacokineticsShowed rapid absorption and elimination in animal models, supporting further investigation into human applications .

Mechanism of Action

The mechanism of action of 4-cyclopentaneamidobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may modulate signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopentaneamidobenzoic acid stands out due to its unique combination of a cyclopentane ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Biological Activity

4-Cyclopentaneamidobenzoic acid, a derivative of 4-aminobenzoic acid (PABA), has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally related to PABA, which serves as a precursor in the biosynthesis of folate in various organisms. While PABA itself is essential for certain pathogens, its derivatives have shown varied biological activities including antimicrobial, antifungal, and cytotoxic effects.

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of PABA exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the PABA structure can enhance its ability to inhibit bacteria such as Staphylococcus aureus and mycobacteria, with minimum inhibitory concentrations (MIC) ranging from 15.62 µM to ≥ 62.5 µM for different derivatives .

2. Antifungal Effects

The antifungal properties of PABA derivatives are also noteworthy. Certain compounds derived from PABA have demonstrated broad-spectrum antifungal activity, with MIC values as low as 7.81 µM . These findings suggest that structural modifications can significantly influence the biological efficacy of these compounds.

3. Cytotoxicity

Cytotoxicity studies on cancer cell lines such as HepG2 have revealed that some derivatives of PABA show promising results, with IC50 values around 15.0 µM . This indicates a potential role in cancer therapeutics.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Folate Biosynthesis : Similar to PABA, its derivatives may interfere with folate biosynthesis pathways in bacteria by acting as competitive inhibitors of enzymes such as dihydropteroate synthase .
  • Radical Scavenging : Some studies suggest that these compounds may possess antioxidant properties, contributing to their cytotoxic effects against cancer cells by mitigating oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeCompoundMIC/IC50 ValuesOrganism/Cell Line
AntibacterialThis compound15.62 µM (S. aureus)Staphylococcus aureus
AntimycobacterialDerivative A≥ 62.5 µMMycobacterium tuberculosis
AntifungalDerivative B≥ 7.81 µMVarious fungal strains
CytotoxicDerivative CIC50 = 15.0 µMHepG2 (liver cancer cell line)

Case Study: Efficacy Against Methicillin-Resistant Staphylococcus Aureus (MRSA)

A study evaluated the efficacy of various PABA derivatives against MRSA strains. The results indicated that certain structural modifications significantly enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics .

Q & A

Q. What ethical considerations apply to preclinical studies involving this compound?

  • Methodological Answer :
  • Animal Welfare : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Obtain IACUC approval for protocols.
  • Data Transparency : Disclose conflicts of interest and negative results to avoid publication bias .

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